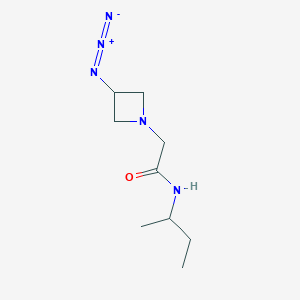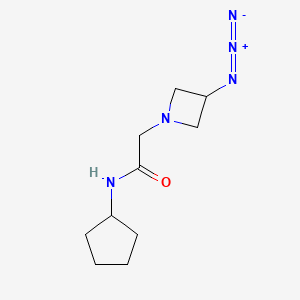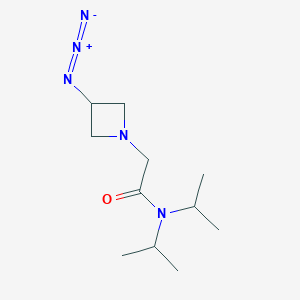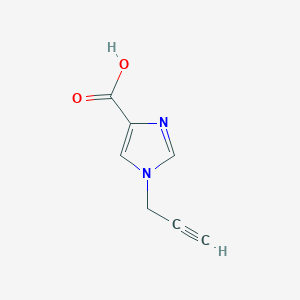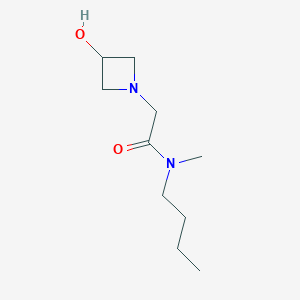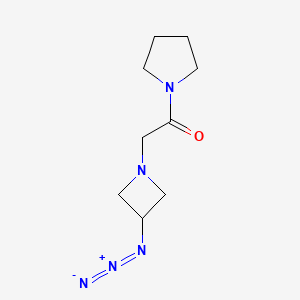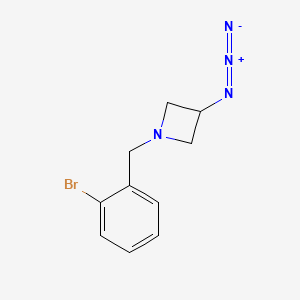
3-Azido-1-(2-bromobenzyl)azetidine
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, was investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Applications De Recherche Scientifique
Synthesis and Development of Antibiotics and Antitumor Agents
The research into 3-Azido-1-(2-bromobenzyl)azetidine and related azetidine derivatives has facilitated the development of novel antibiotics and antitumor agents. For instance, the intramolecular azide to alkene cycloadditions technique has been employed for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines, compounds with potent antitumor properties (Hemming et al., 2014). Similarly, novel fluoroquinolones with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) have been synthesized utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane, showcasing the role of azetidine scaffolds in enhancing the efficacy of quinolone antibiotics (Ikee et al., 2008).
Advances in Drug Design and Synthesis
Azetidine derivatives, including 3-Azido-1-(2-bromobenzyl)azetidine, have been pivotal in the development of novel drug molecules. For example, the discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, highlights the utility of alkoxyimino derivatives and azetidine-based structures in medicinal chemistry, leading to new treatments for multiple sclerosis (Pan et al., 2013). Additionally, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids introduces a new class of heteroatom-activated beta-lactam antibiotics, demonstrating the versatility of azetidine compounds in generating functionalized molecules with significant antimicrobial activity (Woulfe & Miller, 1985).
Contributions to Heterocyclic Chemistry
Azetidines, including those derived from 3-Azido-1-(2-bromobenzyl)azetidine, are essential in the exploration of heterocyclic chemistry. The synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition demonstrates the potential of azetidine scaffolds in constructing complex, biologically active molecules with defined chirality and stereochemistry (Marichev et al., 2019). This research not only advances the field of synthetic organic chemistry but also opens new avenues for drug development and molecular design.
Orientations Futures
Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry .
Mécanisme D'action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to interact with various biological targets due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Mode of Action
Azetidines are typically synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be involved in various biochemical processes due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Pharmacokinetics
Azetidines have been shown to result in improved pharmacokinetic properties as well as metabolic stability when incorporated into pharmaceutically relevant scaffolds .
Result of Action
The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine (adnaz), have been investigated, showing that it has a low melting temperature at 78 °c .
Propriétés
IUPAC Name |
3-azido-1-[(2-bromophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNPVFORLFSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



